4-Methyl-umbelliferyl-N-acetyl-chitobiose

概要

説明

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a synthetic fluorogenic substrate used primarily in biochemical assays. It is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units, and is linked to a 4-methylumbelliferyl group. This compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-umbelliferyl-N-acetyl-chitobiose typically involves the glycosylation of 4-methylumbelliferone with N-acetylglucosamine derivatives. The reaction conditions often include the use of a glycosyl donor and acceptor, along with a suitable catalyst to facilitate the formation of the glycosidic bond. Common catalysts used in this process include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization .

化学反応の分析

Types of Reactions

4-Methyl-umbelliferyl-N-acetyl-chitobiose undergoes several types of chemical reactions, including:

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.

Major Products Formed

科学的研究の応用

Enzyme Assays

Chitinase Activity Measurement

MUC serves as a substrate in chitinase assays, enabling researchers to measure the enzymatic activity of chitinases derived from various sources. The hydrolysis of MUC by chitinases releases 4-methylumbelliferone (MU), a fluorescent product that can be quantified.

- Applications:

- Bronchoalveolar Lavage Samples: MUC has been used to assess chitinase activity in bronchoalveolar lavage fluid, aiding in the understanding of respiratory diseases .

- Human Gastric Juice: It has been employed to evaluate acidic mammalian chitinase activity in human gastric juice, contributing to studies on gastrointestinal health .

- Marine Organisms: Research involving Greenshell mussels has utilized MUC to analyze chitinase activity in their crystalline style extracts, providing insights into their digestive processes .

Pathogen Interaction Studies

MUC is instrumental in studying the interactions between pathogens and host organisms through chitinase activity. Chitinases play a crucial role in the defense mechanisms of plants against fungal infections.

- Case Study: Fusarium Oxysporum

Environmental Microbiology

MUC has applications in environmental microbiology for assessing microbial communities that degrade chitin-containing materials.

- Research Findings:

Clinical Diagnostics

MUC's role extends into clinical diagnostics where it is used to evaluate chitinase levels as biomarkers for various diseases.

- Example: Asthma and Allergies

Drug Development

The compound is also explored in drug development contexts where understanding enzyme interactions can lead to novel therapeutics targeting chitinases.

- Research Insights:

Data Table: Summary of Applications

作用機序

The mechanism of action of 4-Methyl-umbelliferyl-N-acetyl-chitobiose involves its enzymatic cleavage by specific glycosidases. Upon cleavage, the 4-methylumbelliferone moiety is released, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular targets include chitinases and N-acetylglucosaminidases, which play crucial roles in the degradation of chitin and related polysaccharides .

類似化合物との比較

Similar Compounds

4-Methylumbelliferyl-N-acetylglucosaminide: Another fluorogenic substrate used in similar enzyme assays.

4-Methylumbelliferyl-β-D-glucoside: Used to study β-glucosidase activity.

4-Methylumbelliferyl-α-D-galactoside: Employed in assays for α-galactosidase.

Uniqueness

4-Methyl-umbelliferyl-N-acetyl-chitobiose is unique due to its specific structure, which allows it to be selectively cleaved by chitinases and N-acetylglucosaminidases. This specificity makes it an invaluable tool for studying these enzymes and their roles in various biological processes .

生物活性

4-Methyl-umbelliferyl-N-acetyl-chitobiose (4-MU-NAC) is a synthetic fluorogenic substrate primarily utilized in biochemical assays to study enzyme activity, particularly that of glycosidases such as chitinases and N-acetylglucosaminidases. This compound is significant in various fields, including biochemistry, molecular biology, and medicine, due to its ability to release a fluorescent signal upon enzymatic cleavage.

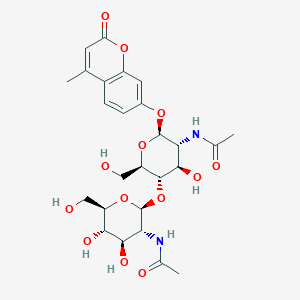

Chemical Structure and Properties

4-MU-NAC consists of a 4-methylumbelliferyl group linked to N-acetyl-chitobiose, a disaccharide made up of two N-acetylglucosamine units. Its molecular formula is with a molecular weight of approximately 582.55 g/mol. The compound's structure allows for specific interactions with enzymes that target chitobiose, making it an effective tool for studying chitin metabolism.

The primary action of 4-MU-NAC involves its hydrolysis by chitinases and chitobiosidases, which cleave the glycosidic bond between the fluorophore and the sugar unit. This reaction can be represented as follows:

Upon cleavage, the fluorescent product 4-methylumbelliferone (4-MU) is released, which can be quantified using fluorescence spectroscopy. This property is crucial for measuring enzyme activity in various biological contexts.

Enzyme Assays

4-MU-NAC serves as a substrate in enzyme assays to quantify the activity of chitinases and related enzymes. It has been used effectively in studies examining:

- Chitinolytic Activity : The degradation of chitin by microorganisms, which plays a vital role in nutrient cycling in ecosystems.

- Enzyme Specificity : Researchers can assess the substrate specificity of various glycosidases by comparing their hydrolysis efficiency with different substrates.

Diagnostic Tools

The compound is also employed in diagnostic assays to detect enzyme deficiencies related to metabolic disorders. Its ability to indicate enzyme activity makes it valuable for clinical applications.

Research on Chitinolytic Organisms

Studies utilizing 4-MU-NAC have provided insights into the roles of chitinolytic organisms in ecosystems. For instance, chitinases produced by bacteria and fungi are essential for breaking down chitin, which is abundant in fungal cell walls and insect exoskeletons.

Case Studies and Research Findings

- Enzyme Kinetics : A study demonstrated that 4-MU-NAC could differentiate between various chitinase activities from different microbial sources, highlighting its utility in metagenomic studies aimed at understanding microbial diversity in chitin degradation .

- Fluorogenic Substrate Development : Research into fluorogenic substrates has shown that modifications to the glycosidic linkages can enhance resistance to certain enzymes while maintaining specificity for others, thereby expanding the utility of compounds like 4-MU-NAC in enzyme assays .

- Cellular Uptake Studies : Studies have utilized 4-MU-NAC to track cellular uptake and trafficking processes, providing insights into drug delivery mechanisms and cellular physiology .

Data Table: Comparison of Substrates for Chitinase Activity

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFMJHZUCSEHU-JYGUBCOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201881 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53643-12-2 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-umbelliferyl-N-acetyl-chitobiose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。